2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid
Description
2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a methoxy group, a methylpiperazine moiety, and a phenylboronic acid group, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-14-5-7-15(8-6-14)10-3-4-11(13(16)17)12(9-10)18-2/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUFUBZCWSKWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylboronic acid and 4-methylpiperazine.
Coupling Reaction: The key step involves a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction temperature is usually maintained between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes or receptors by forming covalent bonds with active site residues.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Shares a similar structure but lacks the boronic acid group.
4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar but without the methoxy group.
Uniqueness
2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid is unique due to the presence of both the methoxy and boronic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
